molecular formula C16H18FN3OS B2915378 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705992-98-8

2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2915378
CAS No.: 1705992-98-8
M. Wt: 319.4
InChI Key: CSRHYVBVHTVCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a thiazolyl-piperidinyl-methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazolyl-piperidinyl intermediate is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(piperidin-3-yl)methylbenzamide: Lacks the thiazole ring, which may affect its biological activity.

    N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide: Lacks the fluorine atom, which may influence its reactivity and binding properties.

    2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the thiazole ring and the fluorine atom in 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide makes it unique. The thiazole ring can enhance binding interactions with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Biological Activity

2-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a fluorine atom, and a thiazolyl-piperidinyl-methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3OSC_{16}H_{18}FN_{3}OS with a molecular weight of 319.4 g/mol. Its unique structural features include:

  • Benzamide Core : Provides stability and potential interactions with biological targets.
  • Fluorine Atom : Enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
  • Thiazole and Piperidine Moieties : These groups can facilitate binding to various biological targets, influencing the compound's activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial2 µg/ml
Escherichia coliAntibacterial4 µg/ml
Candida albicansAntifungal8 µg/ml

These results suggest that the thiazole ring enhances the binding affinity to bacterial targets, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For example, some derivatives have shown selective cytotoxic effects against various cancer cell lines:

Cell Line Activity IC50 (µM)
MDA-MB-231 (Breast cancer)Cytotoxic15 µM
HCT116 (Colon cancer)Cytotoxic12 µM

The mechanism of action is believed to involve the interaction with cell cycle-related proteins, leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : A study assessing the antibacterial properties of thiazole derivatives found that compounds similar to this compound had MIC values comparable to standard antibiotics like norfloxacin, indicating their potential as effective antimicrobial agents .
  • Anticancer Research : Another investigation revealed that certain derivatives exhibited significant selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic window for further development .

Properties

IUPAC Name

2-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c17-14-6-2-1-5-13(14)15(21)19-10-12-4-3-8-20(11-12)16-18-7-9-22-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHYVBVHTVCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.